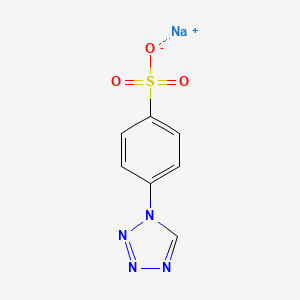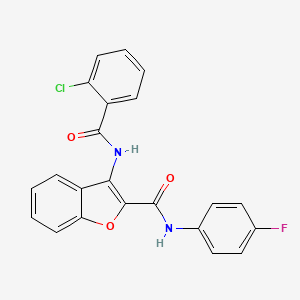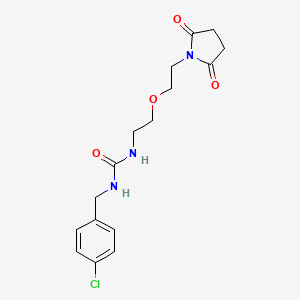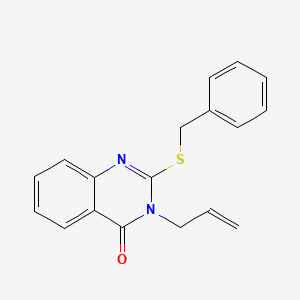
sodium 4-(1H-tetrazol-1-yl)benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-(1H-tetrazol-1-yl)benzenesulfonate is a chemical compound with the molecular formula C(_7)H(_5)N(_4)NaO(_3)S and a molecular weight of 248.20 g/mol. It is characterized by the presence of a tetrazole ring attached to a benzenesulfonate group, making it a valuable compound in various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-(1H-tetrazol-1-yl)benzenesulfonate typically involves the reaction of 4-chlorobenzenesulfonic acid with sodium azide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the tetrazole ring. The general reaction conditions include:
Temperature: Moderate heating (50-80°C)
Solvent: Aqueous or organic solvents like dimethylformamide (DMF)
Catalysts: Often, no catalyst is required, but phase transfer catalysts can be used to enhance the reaction rate.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the tetrazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation Products: Various oxidized tetrazole derivatives
Reduction Products: Reduced forms of the benzenesulfonate group
Substitution Products: Functionalized benzenesulfonates with diverse applications
Scientific Research Applications
Sodium 4-(1H-tetrazol-1-yl)benzenesulfonate is utilized in several scientific fields:
Chemistry: As a building block in the synthesis of more complex molecules, particularly in heterocyclic chemistry.
Biology: Used in biochemical assays and as a probe in molecular biology due to its unique structural properties.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Employed in the manufacture of dyes, pigments, and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which sodium 4-(1H-tetrazol-1-yl)benzenesulfonate exerts its effects is largely dependent on its ability to interact with various molecular targets. The tetrazole ring can form stable complexes with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the sulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
- Sodium 4-(1H-tetrazol-1-yl)benzoate
- Sodium 4-(1H-tetrazol-1-yl)phenylsulfonate
Comparison: Sodium 4-(1H-tetrazol-1-yl)benzenesulfonate is unique due to its specific combination of a tetrazole ring and a benzenesulfonate group. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, which are not as pronounced in similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in research and industry.
Properties
IUPAC Name |
sodium;4-(tetrazol-1-yl)benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O3S.Na/c12-15(13,14)7-3-1-6(2-4-7)11-5-8-9-10-11;/h1-5H,(H,12,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOXJDRKDLHQOZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=N2)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N4NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2574468.png)
![N-[2-[[1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2574470.png)

![2-cyano-3-[4-(diethylamino)phenyl]-N-(3-hydroxyphenyl)prop-2-enamide](/img/structure/B2574472.png)
![3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B2574473.png)
![N-[(2Z)-3-ethyl-4,7-dimethoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2574475.png)



![1-[(4-Fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2574479.png)
![N-(1,3-benzothiazol-2-yl)-2-({5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B2574482.png)
![(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2574485.png)
![4-amino-N-(propan-2-yl)-5-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2-thiazole-3-carboxamide](/img/structure/B2574488.png)
